molecular formula C9H4Cl2N2O3 B1230311 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid CAS No. 75294-00-7

6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid

Cat. No. B1230311
CAS RN: 75294-00-7
M. Wt: 259.04 g/mol
InChI Key: LWFDMVFVKWWYFN-UHFFFAOYSA-N
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Description

6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is a quinoxaline derivative . It is also known by other names such as DiCl-HQC, 3-Hydroxy-6,7-dichloroquinoxaline-2-carboxylic acid, 6,7-dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, and 6,7-Dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C9H4Cl2N2O3 . The InChI string representation is InChI=1S/C9H4Cl2N2O3/c10-3-1-5-6 (2-4 (3)11)13-8 (14)7 (12-5)9 (15)16/h1-2H, (H,13,14) (H,15,16) and the SMILES representation is ClC=1C=C2NC (=O)C (=NC2=CC1Cl)C (O)=O .


Physical And Chemical Properties Analysis

The average mass of this compound is 259.040 and the mono-isotopic mass is 257.95990 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Photophysical Properties of Quinoline Derivatives

6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid has been studied for its potential in the development of novel fluorophores. Research has focused on synthesizing quinoline derivatives containing benzimidazole and benzothiazole moieties, exploring their photophysical behaviors in different solvents. These compounds show significant dual emissions and large Stokes’ shift emission patterns, making them of interest in the field of fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).

Hydrogen-Bonding Molecular Crystals

This compound has been utilized in studying hydrogen-bonding molecular crystals, particularly in exploring crystal-to-crystal structural transformations. The Bronsted acid-base reaction involving 3-hydroxy-2-quinoxalinecarboxylic acid and imidazole in acetone-water yielded salts with interesting structural properties. These salts undergo reversible structural transformations following water adsorption-desorption, offering insights into hydrogen-bonding interactions and crystal engineering (Yoshii et al., 2015).

Synthesis of Novel Carboxylic Acid Derivatives

Research has focused on synthesizing novel carboxylic acid derivatives, such as benzofuran-2-yl-quinoline-3-carboxylic acid derivatives, via various chemical reactions. These derivatives, including those related to 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid, have potential applications in organic chemistry and pharmaceutical research (Gao et al., 2011).

Spectroscopic Properties and Molecular Structure

The molecular structure and spectroscopic properties of 3-hydroxy-2-quinoxalinecarboxylic acid have been a subject of extensive study. Using experimental methods and quantum chemical calculations, researchers have been able to determine various tautomers and explore the compound's dimerization in condensed phases. These studies are significant in understanding the compound's behavior in different environments, which is crucial in materials science and chemistry (Badoğlu & Yurdakul, 2013).

Electrochemistry of Quinoxaline Carboxylic Acid Derivatives

The electrochemical behavior of quinoxaline carboxylic acid derivatives, including 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid, has been studied using techniques like cyclic voltammetry. This research helps in understanding the redox mechanism of these compounds and their potential applications in electrochemistry and materials science (Shah et al., 2014).

properties

IUPAC Name

6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O3/c10-3-1-5-6(2-4(3)11)13-8(14)7(12-5)9(15)16/h1-2H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFDMVFVKWWYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996749
Record name 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid

CAS RN

75294-00-7
Record name 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075294007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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